3-(2-phenyl-1H-indol-3-yl)propanoic acid
Overview
Description
“3-(2-phenyl-1H-indol-3-yl)propanoic acid” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of “3-(2-phenyl-1H-indol-3-yl)propanoic acid” can be represented by the formula C11H11NO2 . The structure includes a benzene ring linked to a pyridine ring, forming an indole group .Scientific Research Applications
Inhibitory Activity and Pharmaceutical Potential
- Cytosolic Phospholipase A2α Inhibition : 3-(1-Aryl-1H-indol-5-yl)propanoic acids, closely related to 3-(2-phenyl-1H-indol-3-yl)propanoic acid, have been designed as inhibitors of cytosolic phospholipase A2α (cPLA2α). This study demonstrated that specific structural modifications on the indole core enhance inhibitory activity against cPLA2α, showing potential therapeutic applications in inflammation and asthma models (Tomoo et al., 2014).
Biological Activity and Medicinal Chemistry
- Urease Inhibition : A study on 4-(1H-indol-3-yl)butanoic acid derivatives, which are structurally related to 3-(2-phenyl-1H-indol-3-yl)propanoic acid, found these compounds to be potent inhibitors of the urease enzyme. This suggests potential for therapeutic applications in conditions related to urease activity (Nazir et al., 2018).
Antimicrobial Properties
- Antimicrobial Activity of Schiff Bases : Schiff bases derived from compounds including 3-(1H-indol-3-yl)propanoic acid exhibit significant antimicrobial activity. This indicates their potential use in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Chemical Synthesis and Reactivity
- Hydroarylation and Derivative Synthesis : The hydroarylation of propynoic acid derivatives with indoles, including structures related to 3-(2-phenyl-1H-indol-3-yl)propanoic acid, has been studied. This process is important for synthesizing bis(indol-3-yl) compounds, relevant in pharmaceutical and biological fields (Kutubi & Kitamura, 2011).
Molecular Properties and Computational Studies
- Computational Analysis of Antifungal Tripeptides : Computational studies on antifungal tripeptides incorporating structures similar to 3-(2-phenyl-1H-indol-3-yl)propanoic acid provide insights into their chemical reactivity and potential as therapeutic agents (Flores-Holguín et al., 2019).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of compounds structurally related to 3-(2-phenyl-1H-indol-3-yl)propanoic acid provides valuable information about their molecular geometry and potential interactions, which is crucial for their application in drug design and material science (Li et al., 2009).
Fluorescent pH Probes and Imaging
- Intracellular Imaging : Indole-based compounds, similar to 3-(2-phenyl-1H-indol-3-yl)propanoic acid, have been used to develop ratiometric fluorescent pH probes for detecting strong-acidity pH in living cells. This has implications for biological imaging and diagnostics (Nan et al., 2015).
Future Directions
The future directions of research on “3-(2-phenyl-1H-indol-3-yl)propanoic acid” and its derivatives could involve exploring their diverse biological activities for potential therapeutic applications . Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has sparked interest among researchers to synthesize a variety of indole derivatives and screen them for different pharmacological activities .
properties
IUPAC Name |
3-(2-phenyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(20)11-10-14-13-8-4-5-9-15(13)18-17(14)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMIHTXAONNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320757 | |
Record name | 3-(2-Phenyl-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenyl-1H-indol-3-yl)propanoic acid | |
CAS RN |
62663-27-8 | |
Record name | 2-Phenyl-1H-indole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62663-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 364001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062663278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC364001 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Phenyl-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-phenyl-1H-indol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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